Downstream Bromination Yield: 92% Conversion of SEM-Protected Intermediate to Key C-3 Functionalized Scaffold
In the published synthetic route for c-Met kinase inhibitors, 4-(2-fluoro-4-nitrophenoxy)-7-azaindole (compound 66) was protected with a SEM group and subsequently brominated at the C-3 position with N-bromosuccinimide (NBS), affording the brominated intermediate 67 in 92% isolated yield [1]. The final bioactive compound 68, obtained after Suzuki coupling, nitro reduction, SEM deprotection, and urea formation, exhibited a c-Met IC50 of 2 nM [1]. This high-yielding transformation is facilitated by the electronic directing effects of the 4-(2-fluoro-4-nitrophenoxy) substituent. In contrast, the positional isomer bearing the pyridinyl substituent at C-2 (compound 69) required an entirely distinct synthetic sequence and showed no yield advantage despite achieving the same 2 nM potency [1].
| Evidence Dimension | C-3 bromination yield of SEM-protected 7-azaindole intermediate |
|---|---|
| Target Compound Data | 92% isolated yield for conversion of SEM-protected 66 to brominated intermediate 67 |
| Comparator Or Baseline | Positional isomer (69) with C-2 pyridinyl substitution: no yield advantage reported; distinct synthetic route required |
| Quantified Difference | Target compound enables 92% yield in key C-3 bromination step; no comparable yield reported for C-2 isomer route |
| Conditions | SEM protection followed by NBS bromination; Suzuki coupling; Zn reduction; SEM cleavage; urea formation (Bristol-Myers Squibb synthetic route, Scheme 13, Molecules 2014) |
Why This Matters
A 92% yield in the critical C-3 bromination step directly reduces the cost per gram of advanced intermediates and minimizes material loss in multi-step synthesis, making procurement of this specific precursor economically advantageous for medicinal chemistry campaigns.
- [1] Routier, S.; Mérour, J.-Y.; et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19(12), 19935-19979. DOI: 10.3390/molecules191219935 View Source
